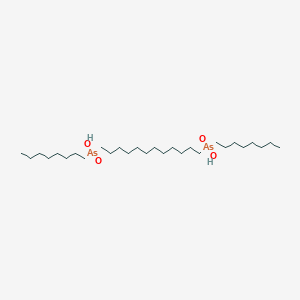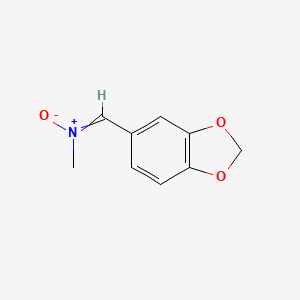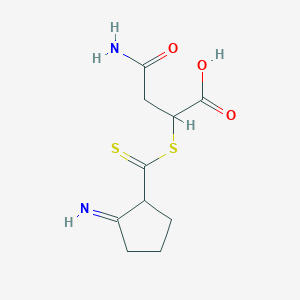
Dodecane-1,12-diylbis(octylarsinic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,12-diylbis(octylarsinic acid) is a chemical compound that belongs to the class of organoarsenic compounds These compounds are characterized by the presence of arsenic atoms bonded to carbon atoms Dodecane-1,12-diylbis(octylarsinic acid) is notable for its unique structure, which includes a dodecane backbone with octylarsinic acid groups attached at both ends
Preparation Methods
The synthesis of dodecane-1,12-diylbis(octylarsinic acid) typically involves the reaction of dodecane-1,12-diol with octylarsinic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: Dodecane-1,12-diol and octylarsinic acid.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation. A suitable solvent, such as toluene or dichloromethane, is used to dissolve the reactants.
Catalysts: A catalyst, such as a Lewis acid, may be employed to facilitate the reaction.
Reaction Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods for dodecane-1,12-diylbis(octylarsinic acid) may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Dodecane-1,12-diylbis(octylarsinic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of dodecane-1,12-diylbis(octylarsinic acid) can yield arsenic(III) derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo substitution reactions where the octyl groups are replaced with other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dodecane-1,12-diylbis(octylarsinic acid) oxide, while reduction may produce dodecane-1,12-diylbis(octylarsinic acid) hydride.
Scientific Research Applications
Dodecane-1,12-diylbis(octylarsinic acid) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving arsenic metabolism.
Industry: Dodecane-1,12-diylbis(octylarsinic acid) is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dodecane-1,12-diylbis(octylarsinic acid) involves its interaction with molecular targets and pathways within cells. The compound can bind to proteins and enzymes, affecting their function and activity. It may also interact with cellular membranes, altering their properties and influencing cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Dodecane-1,12-diylbis(octylarsinic acid) can be compared with other similar organoarsenic compounds, such as:
Dodecane-1,12-diylbis(phenylarsinic acid): This compound has phenyl groups instead of octyl groups, resulting in different chemical and biological properties.
Dodecane-1,12-diylbis(methylarsinic acid): The presence of methyl groups makes this compound less hydrophobic compared to dodecane-1,12-diylbis(octylarsinic acid).
Dodecane-1,12-diylbis(butylarsinic acid): The butyl groups confer different steric and electronic effects, influencing the compound’s reactivity and interactions.
Properties
CAS No. |
63586-97-0 |
|---|---|
Molecular Formula |
C28H60As2O4 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
12-[hydroxy(octyl)arsoryl]dodecyl-octylarsinic acid |
InChI |
InChI=1S/C28H60As2O4/c1-3-5-7-9-17-21-25-29(31,32)27-23-19-15-13-11-12-14-16-20-24-28-30(33,34)26-22-18-10-8-6-4-2/h3-28H2,1-2H3,(H,31,32)(H,33,34) |
InChI Key |
NSBARYJFLWIIKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[As](=O)(CCCCCCCCCCCC[As](=O)(CCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)

![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)
![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)







